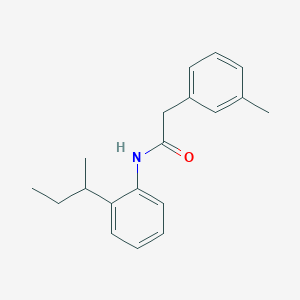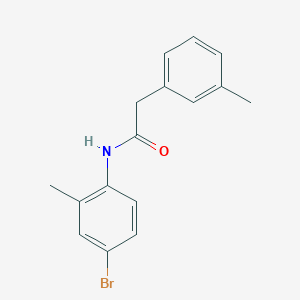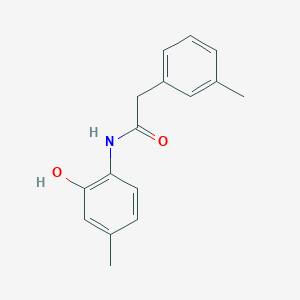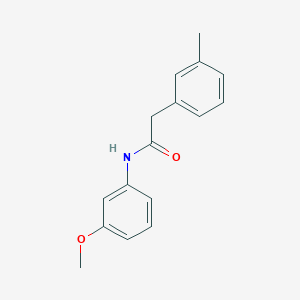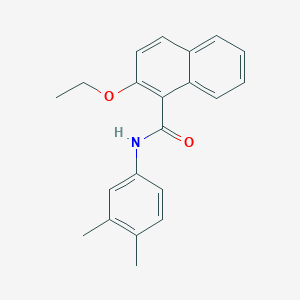
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide, commonly known as DPN, is a chemical compound that belongs to the class of naphthamides. It is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (SERM) and has been found to have several advantages over other SERMs.
科学研究应用
DPN has been extensively studied for its various applications in scientific research. One of the primary applications of DPN is its use as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide). DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides such as tamoxifen and raloxifene. DPN has been found to have a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides.
作用机制
The mechanism of action of DPN involves its selective binding to estrogen receptor beta (ERβ). ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes such as cell growth, differentiation, and apoptosis. DPN binds to ERβ and induces conformational changes that result in the activation of various downstream signaling pathways. These signaling pathways regulate the expression of various genes that are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
DPN has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes that are involved in the regulation of cell growth, differentiation, and apoptosis. DPN has also been found to regulate the expression of various genes that are involved in the regulation of lipid metabolism and glucose homeostasis. DPN has been shown to have anti-inflammatory effects and has been found to regulate the expression of various genes that are involved in the regulation of the immune system.
实验室实验的优点和局限性
DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. It has a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. DPN has also been found to have a longer half-life than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the physiological effects of endogenous estrogen. DPN may also have off-target effects that may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of DPN. One of the primary areas of research is the development of more selective and potent ERβ agonists. DPN has been found to be a selective ERβ agonist, but there is a need for more selective and potent agonists. Another area of research is the study of the physiological effects of DPN in various disease states such as cancer, cardiovascular disease, and metabolic disorders. The development of new analytical techniques for the detection and quantification of DPN in biological samples is also an area of future research.
Conclusion
In conclusion, DPN is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide) and has been found to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several biochemical and physiological effects. DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides but also has some limitations for lab experiments. There are several future directions for the study of DPN, including the development of more selective and potent ERβ agonists and the study of the physiological effects of DPN in various disease states.
合成方法
The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DPN. The purity of DPN can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-4-24-19-12-10-16-7-5-6-8-18(16)20(19)21(23)22-17-11-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,23) |
InChI 键 |
ROHDOTKEKLNYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






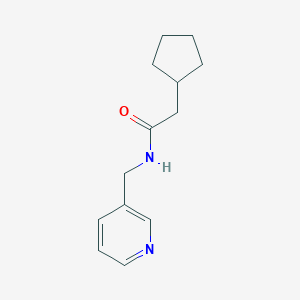

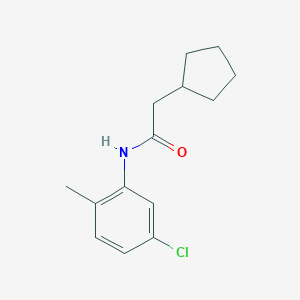
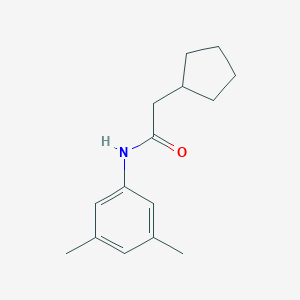
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
